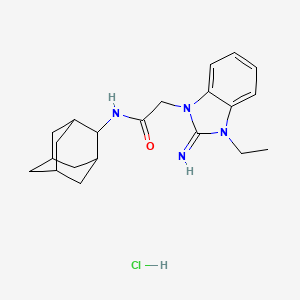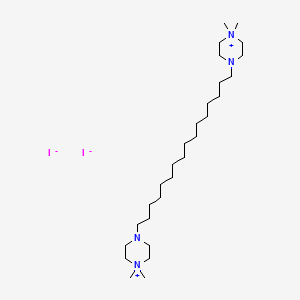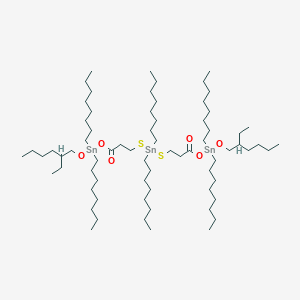
5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane is a complex organotin compound Organotin compounds are characterized by the presence of tin atoms bonded to organic groups This particular compound is notable for its intricate structure, which includes multiple tin atoms, oxygen atoms, sulfur atoms, and long alkyl chains
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core structure, followed by the sequential addition of functional groups. Key steps include:
Formation of the Core Structure: The initial step involves the formation of the core structure, which includes the tin atoms. This is typically achieved through the reaction of tin halides with appropriate organic ligands.
Addition of Functional Groups: Subsequent steps involve the addition of ethyl, octyl, and other functional groups. These steps often require the use of organometallic reagents and catalysts to ensure selective and efficient reactions.
Oxidation and Reduction Reactions:
Industrial Production Methods
Industrial production of such complex organotin compounds is less common due to the intricate and costly nature of the synthesis. when required, large-scale synthesis follows similar steps as laboratory synthesis but with optimized reaction conditions and the use of industrial-grade reagents and equipment to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and tin atoms. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions can occur at the oxygen atoms, converting oxo groups to hydroxyl groups. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. This is often facilitated by the presence of catalysts and specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or thiols.
科学的研究の応用
5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane has several scientific research applications, including:
Chemistry: The compound is studied for its unique organotin chemistry, which includes its reactivity and coordination behavior.
Medicine: Some organotin compounds are investigated for their potential use in cancer therapy due to their cytotoxic properties.
Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of advanced polymers and coatings.
作用機序
The mechanism of action of 5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane involves its interaction with molecular targets such as enzymes and cellular membranes. The presence of tin atoms allows the compound to form strong bonds with sulfur-containing biomolecules, disrupting their normal function. This can lead to the inhibition of enzyme activity or the disruption of cellular processes, which is the basis for its potential therapeutic applications.
類似化合物との比較
Similar Compounds
Tetramethyltin: A simpler organotin compound with four methyl groups attached to a tin atom.
Tributyltin oxide: An organotin compound with three butyl groups and an oxygen atom bonded to tin.
Hexaethylditin: An organotin compound with two tin atoms bonded to six ethyl groups.
Uniqueness
5,23-Diethyl-8,8,14,14,20,20-hexaoctyl-10,18-dioxo-7,9,19,21-tetraoxa-13,15-dithia-8,14,20-tristannaheptacosane is unique due to its complex structure, which includes multiple tin atoms, long alkyl chains, and various functional groups
特性
CAS番号 |
84896-41-3 |
|---|---|
分子式 |
C70H144O6S2Sn3 |
分子量 |
1502.2 g/mol |
IUPAC名 |
[2-ethylhexoxy(dioctyl)stannyl] 3-[[3-[2-ethylhexoxy(dioctyl)stannyl]oxy-3-oxopropyl]sulfanyl-dioctylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C8H17O.6C8H17.2C3H6O2S.3Sn/c2*1-3-5-6-8(4-2)7-9;6*1-3-5-7-8-6-4-2;2*4-3(5)1-2-6;;;/h2*8H,3-7H2,1-2H3;6*1,3-8H2,2H3;2*6H,1-2H2,(H,4,5);;;/q2*-1;;;;;;;;;3*+2/p-4 |
InChIキー |
KSQSDWUVCROFKJ-UHFFFAOYSA-J |
正規SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OCC(CC)CCCC)OC(=O)CCS[Sn](CCCCCCCC)(CCCCCCCC)SCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OCC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


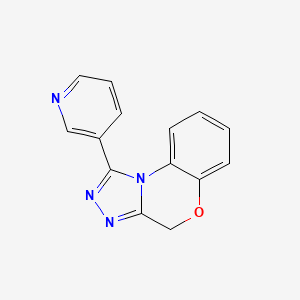

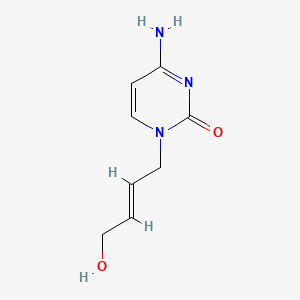
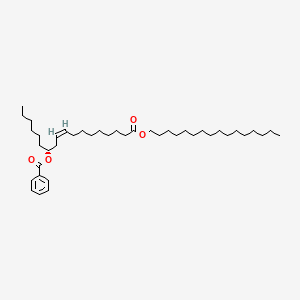
![2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate](/img/structure/B12720351.png)
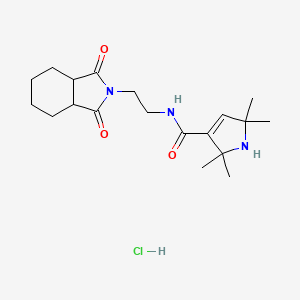

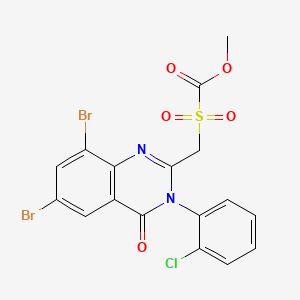
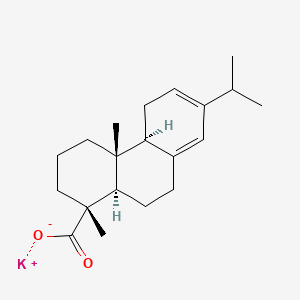
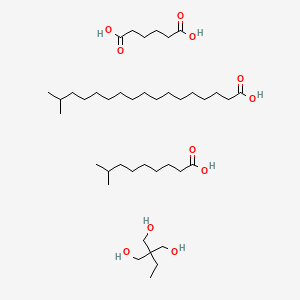
![9-(3-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12720382.png)

